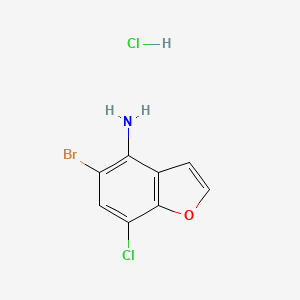

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride is a compound with a molecular weight of 231.48 . It is a derivative of benzofuran, a structure that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular formula of 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride is C8H6BrCl2NO . The structure of benzofuran and its derivatives are suitable for a wide range of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The -chloro, -fluoro, -bromo, and -nitro functionalized derivatives demonstrated better activity .Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It has a molecular weight of 231.48 .Aplicaciones Científicas De Investigación

Photostimulated Reactions and Cyclization

Vaillard et al. (2004) investigated the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to the creation of reduced products and cyclized reduced products under specific conditions. This research highlighted the efficiency of certain reactions in producing high yields of cyclized products, including benzofurans, under the influence of photostimulation (Vaillard, Postigo, & Rossi, 2004).

Antimicrobial Evaluation

Soni and Soman (2014) synthesized amide derivatives of benzodifuran-2-carboxylic acid and evaluated their antimicrobial activity. This work is an example of how derivatives of benzofuran compounds, similar in structure to "5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride," can be applied in the development of new antimicrobial agents (Soni & Soman, 2014).

Selective Amination Catalyzed by Palladium

Ji, Li, and Bunnelle (2003) focused on the selective amination of polyhalopyridines, demonstrating the effectiveness of a palladium-Xantphos complex in achieving high yields and excellent chemoselectivity. This study provides insights into the catalytic processes that could be relevant for compounds with structural similarities to "5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride" (Ji, Li, & Bunnelle, 2003).

Synthesis and Biological Activity

Ranganatha et al. (2018) explored the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and their in vitro antibacterial and antifungal activities. This study underscores the potential biomedical applications of halogenated benzofuran derivatives and their role in developing new antimicrobial agents (Ranganatha et al., 2018).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Tay (2020) synthesized molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, demonstrating their application in creating liquid crystalline and fire retardant materials. This research illustrates the versatility of benzofuran derivatives in material science and their potential use in developing advanced materials with specific properties (Jamain, Khairuddean, & Tay, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have a wide array of biological activities, making it a privileged structure in the field of drug discovery . There is an urgent need to develop new therapeutic agents, and benzofuran derivatives have been identified as efficient derivatives in diverse fields of antimicrobial therapy . Future research will focus on the discovery of new drugs in the fields of drug invention and development .

Propiedades

IUPAC Name |

5-bromo-7-chloro-1-benzofuran-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO.ClH/c9-5-3-6(10)8-4(7(5)11)1-2-12-8;/h1-3H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNLHWBSSVBTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=C(C=C2Cl)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2689974.png)

![Methyl 4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2689979.png)

![3-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2689980.png)

amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2689982.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2689983.png)

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2689985.png)